2-[(2,4-Diaminopteridin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(2,4-Diaminopteridin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of pteridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Diaminopteridin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-diaminopteridine with an appropriate isoindole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Diaminopteridin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
Scientific Research Applications
2-[(2,4-Diaminopteridin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antifolate drugs.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Diaminopteridin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound disrupts the folate metabolism pathway, leading to the inhibition of DNA synthesis and cell proliferation. This mechanism is particularly relevant in the context of its potential use as an antifolate drug.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate compound with a similar mechanism of action.
Aminopterin: A structurally related compound with similar biological activity.
Pralatrexate: An antifolate that selectively targets cancer cells.
Uniqueness
2-[(2,4-Diaminopteridin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features and its potential for selective inhibition of DHFR. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
61267-71-8 |
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Molecular Formula |
C15H11N7O2 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
2-[(2,4-diaminopteridin-6-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11N7O2/c16-11-10-12(21-15(17)20-11)18-5-7(19-10)6-22-13(23)8-3-1-2-4-9(8)14(22)24/h1-5H,6H2,(H4,16,17,18,20,21) |
InChI Key |
YKWIWIVYLFTZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C4C(=N3)C(=NC(=N4)N)N |
Origin of Product |
United States |
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